molecular formula C24H22N4O2 B12398474 Hedgehog IN-2

Hedgehog IN-2

Cat. No.: B12398474
M. Wt: 398.5 g/mol
InChI Key: GMVNSGUKXHWVSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hedgehog IN-2 is a small molecule inhibitor that targets the Hedgehog signaling pathway. This pathway plays a crucial role in embryonic development, tissue homeostasis, and the progression of various cancers. This compound has shown significant potential in inhibiting the Hedgehog pathway, making it a valuable compound for scientific research and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hedgehog IN-2, also known as Compound 20, is synthesized through a series of chemical reactions involving heterocyclic amides. The synthetic route typically involves the formation of the core structure followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperature settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and implementing purification techniques such as crystallization and chromatography to obtain the compound in bulk quantities. Quality control measures are also essential to ensure the consistency and efficacy of the final product .

Chemical Reactions Analysis

Types of Reactions

Hedgehog IN-2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can be further studied for their inhibitory activity and potential therapeutic applications .

Scientific Research Applications

Hedgehog IN-2 has a wide range of scientific research applications, including:

Mechanism of Action

Hedgehog IN-2 exerts its effects by inhibiting the Hedgehog signaling pathway. The compound specifically targets the smoothened (SMO) receptor, preventing the activation of downstream signaling components. This inhibition disrupts the transcriptional activity of glioma-associated oncogene (Gli) transcription factors, ultimately leading to reduced cell proliferation and tumor growth .

Comparison with Similar Compounds

Hedgehog IN-2 is compared with other Hedgehog pathway inhibitors such as:

This compound is unique due to its high potency and specificity in inhibiting the Hedgehog pathway, making it a valuable tool for research and therapeutic applications .

Properties

Molecular Formula

C24H22N4O2

Molecular Weight

398.5 g/mol

IUPAC Name

N-[2-methyl-5-(5-methyl-1H-imidazol-2-yl)phenyl]-4-(pyridin-2-ylmethoxy)benzamide

InChI

InChI=1S/C24H22N4O2/c1-16-6-7-19(23-26-14-17(2)27-23)13-22(16)28-24(29)18-8-10-21(11-9-18)30-15-20-5-3-4-12-25-20/h3-14H,15H2,1-2H3,(H,26,27)(H,28,29)

InChI Key

GMVNSGUKXHWVSS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC=C(N2)C)NC(=O)C3=CC=C(C=C3)OCC4=CC=CC=N4

Origin of Product

United States

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